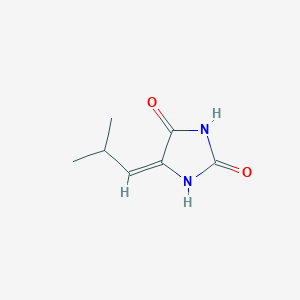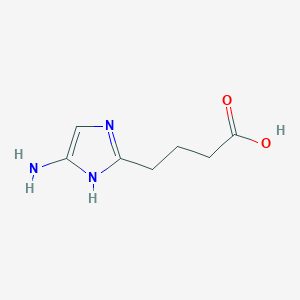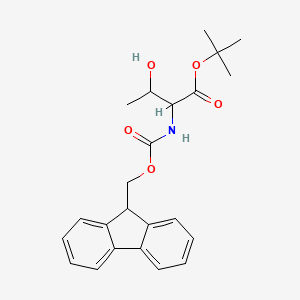
5-(2-Methylpropylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropylidene)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)imidazolidine-2,4-dione typically involves the reaction of amino acids with aldehydes or ketones under acidic or basic conditions. One common method is the Knoevenagel condensation, where an amino acid reacts with an aldehyde or ketone in the presence of a base to form the imidazolidine-2,4-dione ring . Another method involves the Bucherer-Bergs reaction, which uses ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpropylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the ring structure. These derivatives are valuable for their unique chemical and biological properties .
Aplicaciones Científicas De Investigación
5-(2-Methylpropylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpropylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar structure but with different alkyl substituents, leading to variations in chemical and biological properties.
5,5-Dimethylimidazolidine-2,4-dione: Another similar compound with two methyl groups, known for its use in different industrial applications.
Uniqueness
5-(2-Methylpropylidene)imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(5E)-5-(2-methylpropylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)/b5-3+ |
Clave InChI |
FKEBJFWQLNFBHG-HWKANZROSA-N |
SMILES isomérico |
CC(C)/C=C/1\C(=O)NC(=O)N1 |
SMILES canónico |
CC(C)C=C1C(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)




![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)

![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)

